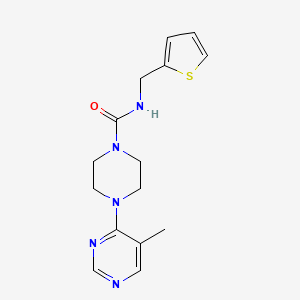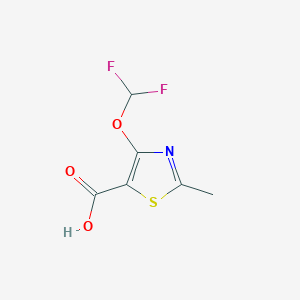
4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound would be described based on its molecular structure, which would be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Synthesis Analysis
The synthesis of the compound would be planned based on its structure. This could involve multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography might be used to determine the precise 3D structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be tested with various reagents to determine its chemical properties.Physical And Chemical Properties Analysis
The compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, etc.) would be determined.科学的研究の応用
Environmental Monitoring and Pollution Assessment
Fluorinated Compounds in the Environment
Studies have identified various perfluoroalkyl and polyfluoroalkyl substances (PFASs) in environmental samples, including human sera, wastewater treatment plant sludge, and commercial products like food packaging materials. These studies highlight the widespread presence and persistence of fluorinated compounds in the environment, raising concerns about human exposure and ecological impact (D’eon et al., 2009).
Health Implications of Exposure
Exposure and Health Risks
Research has linked exposure to specific fluorinated compounds, such as perfluoroalkyl acids (PFAAs), with potential health risks. For instance, studies on Chinese pregnant women have explored the serum levels of PFAAs and their associations with medical parameters, suggesting a need for further investigation into the immunotoxicity and potential adverse effects on fetal development (Jiang et al., 2014).
Analytical Techniques for Detection and Quantification
Advanced Analytical Methods
The development of high-throughput analytical methods for measuring trace levels of PFCs in biological samples, such as serum and milk, demonstrates the importance of monitoring human exposure to these compounds. Such methods enable large epidemiologic studies to assess exposure levels and investigate potential health effects (Kuklenyik et al., 2004).
Implications for Reproductive and Developmental Health
Impact on Reproductive and Developmental Health
Investigations into the associations between PFAS exposure and sperm global methylation levels, as well as fetal and postnatal growth, provide critical insights into how these compounds may affect human reproductive health and development. Such studies suggest that exposure to PFASs may interfere with endocrine signaling and adversely affect reproductive outcomes (Leter et al., 2014).
Occupational Exposure and Safety
Safety in Occupational Settings
Research on occupational exposure to airborne perfluorinated compounds, particularly among professional ski waxers, emphasizes the need for workplace safety measures. These studies provide evidence of significant exposure to PFCAs through inhalation, underscoring the importance of monitoring and reducing exposure in occupational environments (Freberg et al., 2010).
Safety And Hazards
The compound would be tested to determine if it poses any risks, such as flammability or toxicity.
将来の方向性
Based on the results of these studies, scientists would suggest future directions for research, such as potential applications of the compound in medicine or industry.
Please note that these are general steps and the actual analysis might vary depending on the specific properties of the compound. It’s also important to note that such an analysis would require specialized knowledge and equipment, and should be carried out by trained professionals. If you have a specific compound that you’re interested in, I would recommend consulting with a chemist or a similar expert. They would be able to provide more detailed and accurate information.
特性
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHUMOBYBIMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)
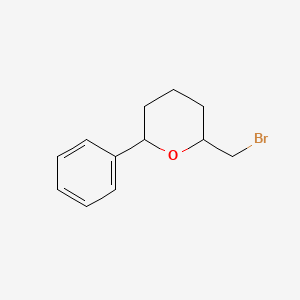
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)
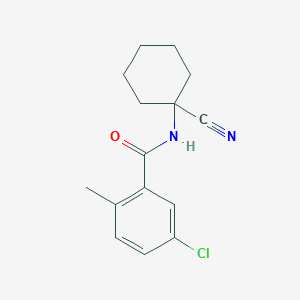
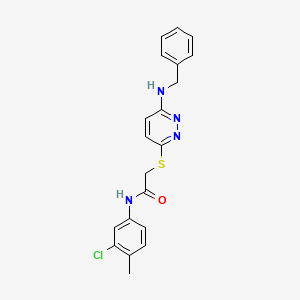
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)
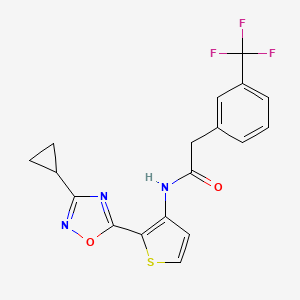
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)
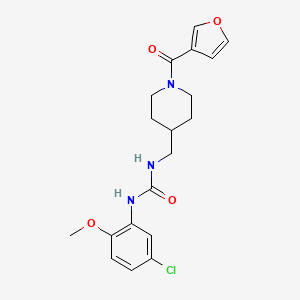
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)
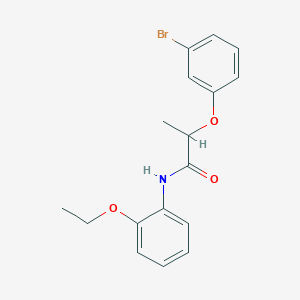
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2721672.png)
